

RMC-6236: A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: *Daraxonrasib*

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This in-depth guide details the discovery and synthesis of RMC-6236 (**daraxonrasib**), a first-in-class, orally bioavailable, multi-selective RAS(ON) inhibitor. RMC-6236 represents a paradigm shift in targeting RAS-driven cancers by employing a novel tri-complex mechanism to inhibit the active, GTP-bound state of RAS proteins.

Discovery and Rationale

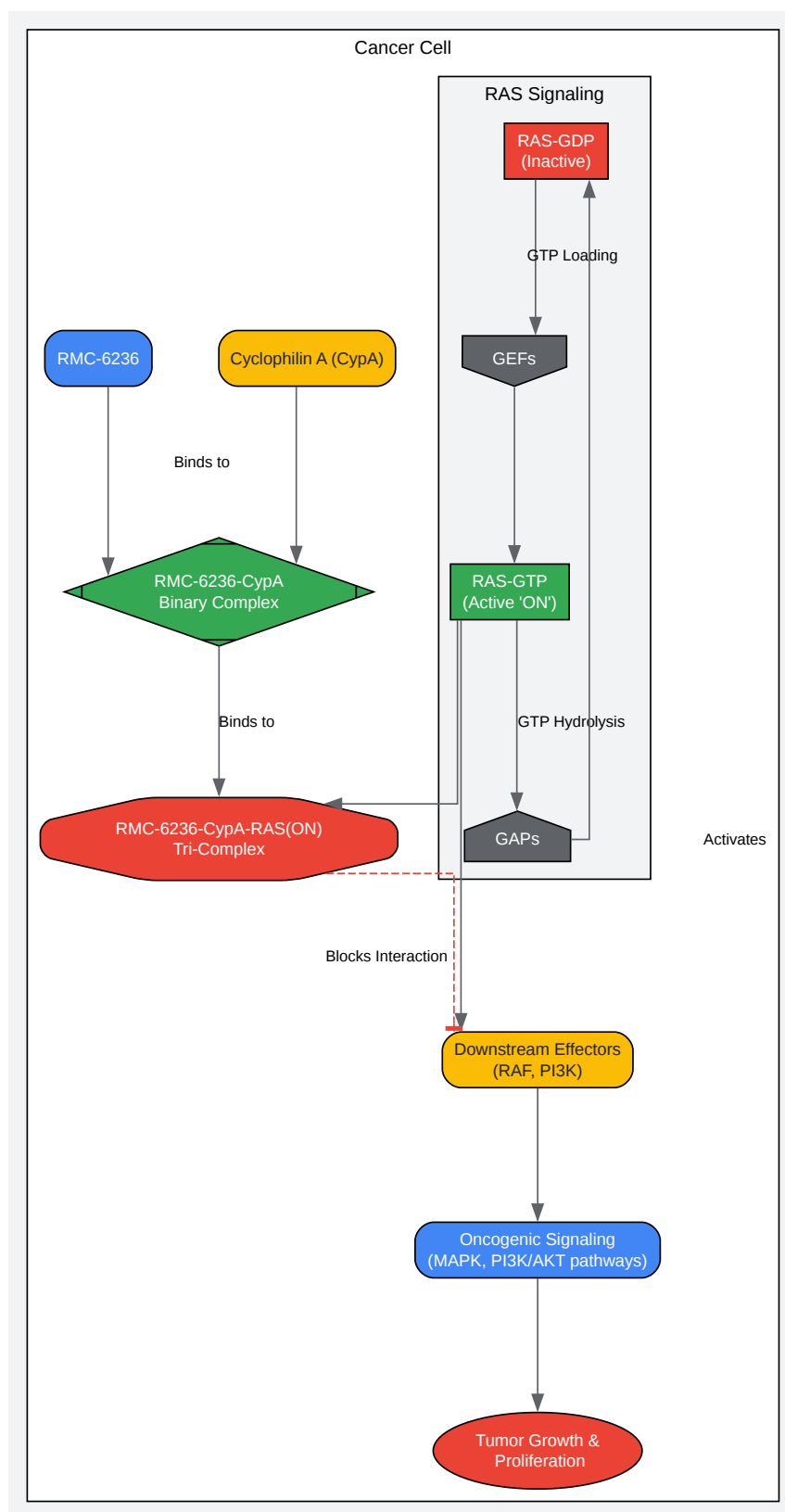
Oncogenic RAS mutations are prevalent in a significant portion of human cancers, including pancreatic, lung, and colorectal cancers.[1] For decades, RAS was considered an "undruggable" target. The discovery of RMC-6236 by Revolution Medicines stemmed from an innovative approach to target the active RAS(ON) conformation, which is responsible for downstream oncogenic signaling.[2][3]

The core concept behind RMC-6236 is the formation of a stable ternary complex, or "tri-complex," involving the drug, the intracellular chaperone protein cyclophilin A (CypA), and the active RAS-GTP.[2][3] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting the aberrant signaling cascades that drive tumor growth and proliferation.[1][4] This "molecular glue" approach allows for the inhibition of multiple RAS isoforms and mutants.[1]

Mechanism of Action: The Tri-Complex Inhibition of RAS(ON)

RMC-6236 operates through a unique mechanism of action that distinguishes it from previous RAS inhibitors that target the inactive GDP-bound (RAS(OFF)) state. The process can be summarized as follows:

- **Binding to Cyclophilin A (CypA):** RMC-6236 first binds to the abundant intracellular protein, cyclophilin A.[\[2\]](#)
- **Conformational Change and RAS(ON) Recognition:** This binding event induces a conformational change in RMC-6236, enabling it to selectively recognize and bind to the active, GTP-bound conformation of RAS (RAS(ON)).
- **Tri-Complex Formation:** The RMC-6236/CypA binary complex then engages with RAS(ON), forming a stable tri-complex.
- **Inhibition of Downstream Signaling:** This tri-complex effectively blocks the effector-binding domain of RAS, preventing its interaction with downstream signaling proteins like RAF and PI3K. This leads to the suppression of the MAPK and PI3K/AKT pathways.[\[1\]](#)



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Diagram 1: RMC-6236 Mechanism of Action.

Synthesis of RMC-6236

The chemical synthesis of RMC-6236 is a multi-step process. A representative synthesis is described in the supplementary information of the primary discovery publication. While the full detailed protocol is extensive, a high-level overview of the synthetic strategy is presented below. The synthesis involves the careful construction of the macrocyclic core and the subsequent attachment of the side chains that are crucial for its binding to CypA and RAS.

A detailed, step-by-step synthesis protocol can be found in the supplementary materials of the Journal of Medicinal Chemistry article, "Discovery of **Daraxonrasib** (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor for the Treatment of Patients with Multiple RAS-Addicted Cancers."[\[3\]](#)

Preclinical and Clinical Data

Biochemical and Cellular Activity

RMC-6236 has demonstrated potent and broad activity against various RAS isoforms and mutants in biochemical and cellular assays.

Assay Type	Target	EC50 / IC50 (nM)	Reference
Biochemical	Wild-Type KRAS	28-220	[5]
Wild-Type NRAS	28-220	[5]	
Wild-Type HRAS	28-220	[5]	
Multiple Oncogenic RAS Variants	28-220	[5]	
Cell Viability	HPAC (KRAS G12D)	1.2	[5]
Capan-2 (KRAS G12V)	1.4	[5]	

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models of various human cancers, RMC-6236 has shown significant anti-tumor activity.[\[6\]](#)

Cancer Type	Xenograft Model	RMC-6236 Dose	Outcome	Reference
Pancreatic	Capan-2 (KRAS G12V)	10-25 mg/kg, daily	Dose-dependent tumor regressions	[6]
NSCLC	NCI-H358 (KRAS G12C)	25 mg/kg, daily	Deep tumor regressions	[6]
Pancreatic	HPAC (KRAS G12D)	25 mg/kg, daily	Deep tumor regressions	[6]

Clinical Trial Data

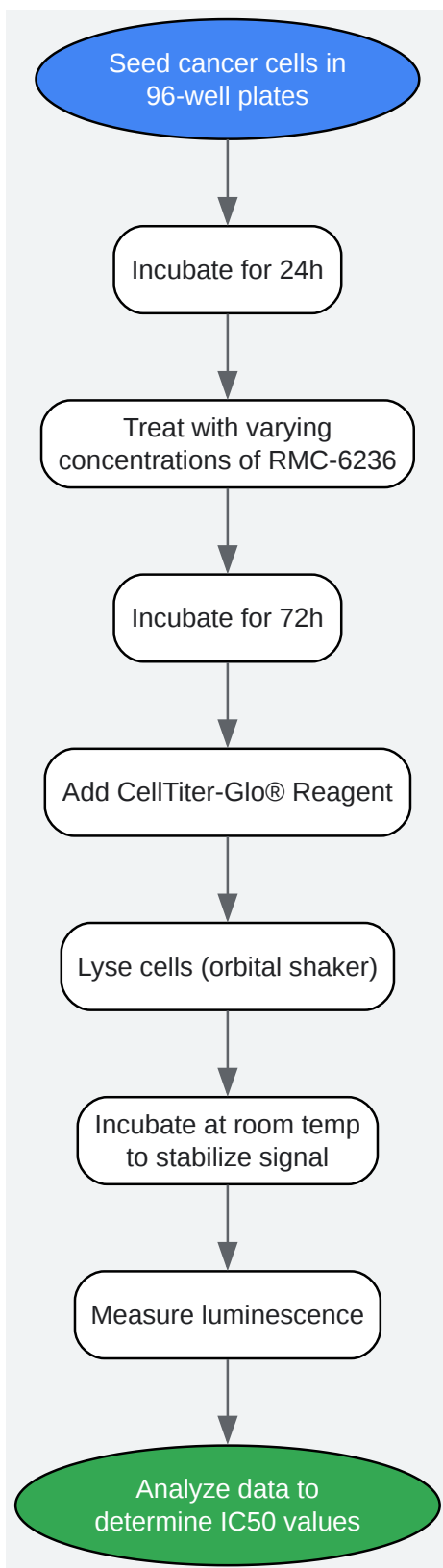
Early phase clinical trials have demonstrated a manageable safety profile and encouraging anti-tumor activity for RMC-6236 in patients with advanced solid tumors harboring RAS mutations.

Trial Phase	Cancer Type	Patient Population	Key Findings	Reference
Phase 1/1b	Pancreatic Ductal Adenocarcinoma (PDAC)	Previously treated, RAS mutant	Manageable safety, encouraging efficacy, and deep reductions in RAS mutant ctDNA.	[7]
Phase 1/1b	Non-Small Cell Lung Cancer (NSCLC)	KRAS G12X mutant	38% Objective Response Rate (ORR) and 85% Disease Control Rate (DCR).	[8]
Phase 1/1b	Pancreatic Ductal Adenocarcinoma (PDAC)	KRAS G12X mutant	20% ORR and 87% DCR.	[8]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

A common method to assess the anti-proliferative activity of RMC-6236 is the CellTiter-Glo® Luminescent Cell Viability Assay.



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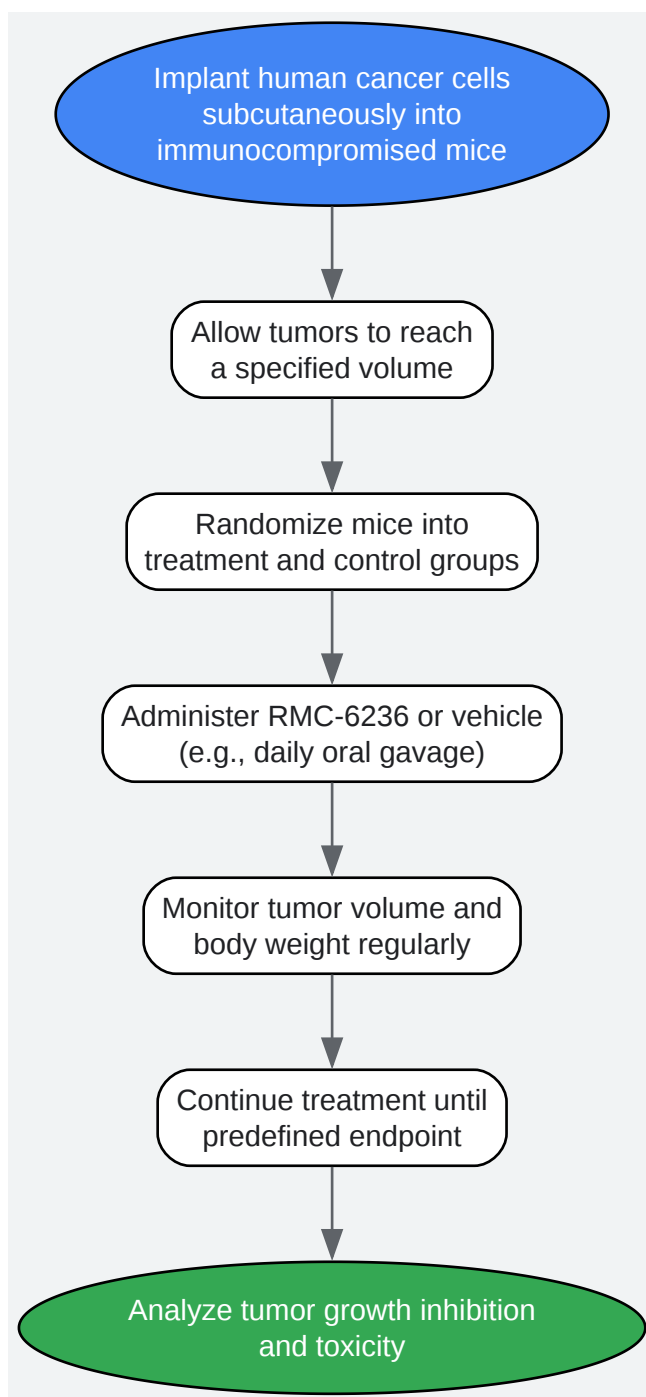
Diagram 2: Cell Viability Assay Workflow.

Protocol:

- Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- The following day, cells are treated with a serial dilution of RMC-6236.
- After a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.
- The plates are placed on an orbital shaker to induce cell lysis.
- Following a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
- The data is then analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of RMC-6236 for each cell line.

In Vivo Xenograft Tumor Model

The in vivo efficacy of RMC-6236 is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.



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Diagram 3: In Vivo Xenograft Study Workflow.

Protocol:

- Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.

- Tumors are allowed to grow to a predetermined size.
- Mice are then randomized into treatment and vehicle control groups.
- RMC-6236 is administered orally, typically once daily.
- Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
- The study continues until a predefined endpoint, such as a specific tumor volume or duration of treatment, is reached.
- The anti-tumor activity is evaluated by comparing the tumor growth in the RMC-6236-treated group to the control group.[6]

Conclusion

RMC-6236 is a pioneering investigational agent that has demonstrated the potential to effectively target the historically challenging RAS oncogene. Its unique tri-complex mechanism of action, broad activity against multiple RAS mutants, and encouraging preclinical and clinical data position it as a promising therapeutic candidate for a wide range of RAS-driven cancers. Ongoing and future clinical studies will further delineate its role in the oncology treatment landscape.

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